molecular formula C9H12N4O B3320250 2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile CAS No. 1226452-86-3

2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B3320250
CAS No.: 1226452-86-3
M. Wt: 192.22
InChI Key: BTSOQZZAXPALAY-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound with the molecular formula C9H12N4O and a molecular weight of 192.22 g/mol.

Preparation Methods

The synthesis of 2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile can be achieved through various synthetic routes. One efficient method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroximinoyl chlorides and iodinated terminal alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reacting hydroximinoyl chlorides with iodinated terminal alkynes can yield iodoisoxazoles .

Scientific Research Applications

In chemistry, it serves as a versatile building block for the synthesis of various heterocyclic compounds. In biology and medicine, it has shown promise in anticancer research, particularly against breast cancer and melanoma cell lines . Additionally, its structural features make it a valuable compound for further chemical modifications and biological evaluations .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form electrostatic interactions with proteins and other biological targets, leading to its observed biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Methyl-5-(piperazin-1-yl)oxazole-4-carbonitrile can be compared with other similar compounds, such as 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles . These compounds share similar structural features and biological activities, making them attractive targets in medicinal chemistry. this compound stands out due to its unique combination of functional groups, which enhance its potential for interacting with biological targets and its versatility in chemical synthesis .

Properties

IUPAC Name

2-methyl-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-7-12-8(6-10)9(14-7)13-4-2-11-3-5-13/h11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSOQZZAXPALAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)N2CCNCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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